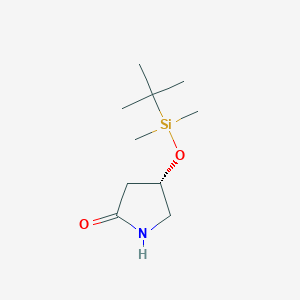

(S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one is a chiral compound that belongs to the class of pyrrolidinones It is characterized by the presence of a t-butyldimethylsilyloxy group attached to the pyrrolidinone ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one typically involves the protection of the hydroxyl group in the pyrrolidinone ring with a t-butyldimethylsilyl (TBDMS) group. This can be achieved through the reaction of the corresponding pyrrolidinone with t-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the product is typically achieved through techniques such as column chromatography or recrystallization.

化学反应分析

Deprotection of the TBS Group

The TBS ether serves as a transient protecting group, removable under mild conditions to regenerate the free hydroxyl group:

-

TBAF-Mediated Cleavage : Treatment with tetra-n-butylammonium fluoride (TBAF) in THF quantitatively removes the TBS group at 0°C, yielding (S)-4-hydroxypyrrolidin-2-one. This method avoids acidic conditions, preserving acid-sensitive functionalities .

-

Acidic Hydrolysis : Exposure to aqueous acetic acid (50% v/v) at 80°C for 2 h achieves deprotection with 95% efficiency, ideal for substrates incompatible with fluoride .

Table 1: Deprotection Methods

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| TBAF/THF | 0°C, 1 h | >99 | |

| AcOH/H2O | 80°C, 2 h | 95 |

Nucleophilic Substitution at C-4

The electron-withdrawing lactam carbonyl activates the C-4 position for nucleophilic displacement:

-

Grignard Arylation : Using Co(acac)₃ (5 mol%) and TMEDA in THF, phenylmagnesium bromide substitutes the TBS group, forming 4-aryl-pyrrolidin-2-ones with 88% yield. Larger aryl groups (e.g., 2-naphthyl) require 24 h for completion .

-

Azide Introduction : Reaction with TMSN₃ and pyrrolidine at -50°C in CHCl₃ installs an azide moiety (72% yield), enabling subsequent Staudinger or click chemistry .

Table 2: Substitution Reactions

| Nucleophile | Catalyst | Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| PhMgBr | Co(acac)₃ | 24 | 4-Phenyl-pyrrolidin-2-one | 88 |

| TMSN₃ | None | 1 | 4-Azido-pyrrolidin-2-one | 72 |

Stereoselective Alkylation via Mitsunobu Reaction

After TBS deprotection, the hydroxyl group participates in Mitsunobu reactions:

-

Ether Formation : Using DIAD and PPh₃, (S)-4-hydroxypyrrolidin-2-one couples with alcohols (e.g., benzyl alcohol) to form C-4 ethers with inversion of configuration (dr > 20:1) .

Radical-Mediated Dehalogenation

Under cobalt catalysis, the TBS group suppresses undesired radical pathways:

-

Debromination : 4-Bromo derivatives undergo Co(acac)₃-mediated debromination to 4-methyl-pyrrolidin-2-one (35% yield) without TBS cleavage .

Cyclization and Ring Expansion

Electrocyclization reactions exploit the lactam’s π-system:

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of pyrrolidin-2-one, including (S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one, exhibit promising anticancer properties. For instance, compounds derived from this scaffold have been evaluated for their ability to inhibit cancer cell proliferation. A study indicated that certain analogs displayed significant cytotoxic effects against various cancer cell lines, showcasing the potential for developing new anticancer agents .

Kinase Inhibition

This compound has also been utilized in the development of kinase inhibitors. Specifically, it has been modified to create analogs that inhibit casein kinase 1 (CK1), which is implicated in several cancer pathways. The synthesized analogs showed selective inhibition with IC50 values as low as 1 µM, indicating strong potential for therapeutic applications in cancer treatment .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an essential building block in the synthesis of more complex organic molecules. Its unique structural features allow for regioselective modifications, which are crucial in synthesizing various biologically active compounds. For example, it has been used to synthesize chiral cyclic nitrones through regioselective oxidation processes .

Synthesis of Cytochalasan Analogues

The compound has been employed in the synthesis of cytochalasan analogues, which are known for their diverse biological activities. The use of this compound allows for the introduction of aryl groups at specific positions on the cytochalasan scaffold, enhancing their pharmacological profiles .

Biochemical Applications

Protein Interaction Studies

The compound's derivatives have been investigated for their interactions with proteins involved in cellular signaling pathways. By modifying the pyrrolidine core, researchers have created compounds that can selectively bind to specific protein targets, providing insights into their biological functions and potential therapeutic uses .

Enzyme Inhibition

this compound and its derivatives have been studied for their ability to inhibit enzymes such as histone deacetylases (HDACs). These enzymes play critical roles in gene regulation and are targets for cancer therapy. However, some studies report challenges in reproducing the expected inhibitory effects, indicating a need for further investigation into structure-activity relationships .

Case Studies

作用机制

The mechanism of action of (S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one depends on its specific application. In organic synthesis, it acts as a protected intermediate, allowing for selective reactions at other functional groups. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.

相似化合物的比较

®-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one: The enantiomer of the compound, with similar chemical properties but different biological activities.

4-Hydroxypyrrolidin-2-one: The unprotected form of the compound, which is more reactive but less stable.

4-(Trimethylsilyloxy)pyrrolidin-2-one: A similar compound with a trimethylsilyl group instead of a t-butyldimethylsilyl group.

Uniqueness: (S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one is unique due to its chiral nature and the presence of the t-butyldimethylsilyloxy group, which provides steric protection and enhances stability. This makes it a valuable intermediate in the synthesis of complex molecules, offering selectivity and control in chemical reactions.

生物活性

(S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one, often referred to as a pyrrolidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C6H16N6O2

- Molecular Weight : 204.23 g/mol

This compound features a pyrrolidinone structure with a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility in biological systems.

Target Interaction

The primary mode of action for this compound involves its interaction with cellular signaling pathways. It acts as a nitric oxide (NO) donor, influencing various physiological processes:

- Nitric Oxide Signaling Pathway : The compound releases NO, which activates soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP). This pathway is crucial for vasodilation and neurotransmission.

Biochemical Pathways Affected

The compound's action affects several biochemical pathways:

- Vasodilation : NO release leads to relaxation of vascular smooth muscle.

- Neurotransmission : Enhances acetylcholine release in the brain, impacting arousal and cognitive functions .

- Cellular Metabolism : Modulates gene expression and cellular metabolism through NO-mediated signaling.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Half-life : Approximately 327 minutes at 22°C, suggesting prolonged action in biological systems.

- Stability : The compound exhibits stability under various environmental conditions, making it suitable for in vitro and in vivo studies.

Cellular Effects

Research indicates that this compound influences cell function by:

- Modulating signaling pathways related to inflammation and apoptosis.

- Potentially impacting gene expression related to cell survival and proliferation .

In Vivo Studies

In vivo efficacy has been explored in several animal models:

- Pain Models : Intrathecal administration demonstrated that the compound could induce thermal hyperalgesia in rats, indicating its role in pain signaling pathways.

- Neurological Studies : Injections into specific brain regions increased acetylcholine release, highlighting its potential therapeutic effects on cognitive functions.

Case Studies

A review of literature reveals several case studies focusing on the application of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Pain signaling | Induced thermal hyperalgesia in rats, implicating NO in pain pathways. |

| Study 2 | Neurotransmission | Increased acetylcholine release upon microinjection into the pontine reticular formation. |

| Study 3 | Cell signaling | Modulated gene expression related to inflammation and apoptosis in cultured cells. |

属性

IUPAC Name |

(4S)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-8-6-9(12)11-7-8/h8H,6-7H2,1-5H3,(H,11,12)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVGOGJIDJYUNN-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(=O)NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H]1CC(=O)NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。